molecular formula C11H17N3O4S B2946486 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 2034518-46-0

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No. B2946486
CAS RN: 2034518-46-0
M. Wt: 287.33
InChI Key: YICVZQXOKNCLNN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrahydro-2H-pyran ring, an oxadiazole ring, and a sulfonamide group. Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Sulfonamides are compounds that contain a sulfur atom connected to two oxygen atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in polar solvents .

Scientific Research Applications

Pharmaceuticals and Drug Discovery

1,2,4-Oxadiazole derivatives have been extensively studied for their potential in drug discovery due to their diverse biological activities. They are known to exhibit properties such as antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer activities . The compound could be explored for similar pharmacological properties.

High Energy Density Materials (HEDMs)

Some oxadiazole derivatives are used as HEDMs due to their energetic properties. The compound could be researched for applications in this field, potentially contributing to the development of advanced materials for military or aerospace use .

Antiviral and Anti-HIV Therapies

Compounds with the 1,2,4-oxadiazole moiety have been identified as active against various viruses, including HIV. Research into the compound’s efficacy in this area could lead to new treatments for viral infections .

Anticancer Research

The anticancer potential of 1,2,4-oxadiazole derivatives makes them candidates for cancer treatment research. Investigating the compound’s ability to inhibit cancer cell growth could be a significant application .

Agricultural Chemicals

Some oxadiazole derivatives show nematocidal activity and could be used in developing new pesticides or soil treatments to protect crops from nematode infestations .

Material Science

Due to their unique chemical structure, oxadiazole derivatives can be used in material science research, including the development of scintillating materials and dyestuffs .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and determining its physical and chemical properties .

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c15-19(16,9-1-2-9)12-7-10-13-11(14-18-10)8-3-5-17-6-4-8/h8-9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICVZQXOKNCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

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